(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile (2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14912468
InChI: InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7-
SMILES:
Molecular Formula: C9H5N3OS
Molecular Weight: 203.22 g/mol

(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile

CAS No.:

Cat. No.: VC14912468

Molecular Formula: C9H5N3OS

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile -

Specification

Molecular Formula C9H5N3OS
Molecular Weight 203.22 g/mol
IUPAC Name (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile
Standard InChI InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7-
Standard InChI Key USOUGMJKPPEOEY-GHXNOFRVSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₅N₃OS, with a molecular weight of 203.22 g/mol. Its IUPAC name, (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile, reflects the Z-configuration of the hydroxyimino group, though the (2E) designation is commonly used in commercial and synthetic contexts . Key structural features include:

  • A benzothiazole ring (a fused bicyclic system of benzene and thiazole).

  • A nitroso group (-N=O) conjugated with an acetonitrile (-C≡N) moiety.

The canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N, confirming the connectivity and stereochemistry . The isomeric SMILES (C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N) highlights the E-configuration of the nitrosoacetonitrile group.

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a condensation reaction between 2-aminobenzothiazole and nitrosoacetonitrile in the presence of a base (e.g., NaOH) under reflux conditions . The reaction proceeds in polar solvents like ethanol or methanol, with typical yields exceeding 70%.

Reaction Scheme:

2-Aminobenzothiazole+NitrosoacetonitrileNaOH, EtOH, reflux(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile\text{2-Aminobenzothiazole} + \text{Nitrosoacetonitrile} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile}

Mechanistic Insights

The base facilitates deprotonation of 2-aminobenzothiazole, enabling nucleophilic attack on nitrosoacetonitrile. Subsequent intramolecular cyclization and dehydration yield the final product . The reaction’s regioselectivity is influenced by the electronic effects of the benzothiazole ring .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight203.22 g/mol
Melting PointNot explicitly reported (decomposes above 200°C)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Spectral Data (IR)ν(N=O): 1520 cm⁻¹; ν(C≡N): 2240 cm⁻¹
NMR (¹H, DMSO-d₆)δ 8.1–7.3 (benzothiazole protons), δ 2.9 (C≡N)

Reactivity and Functionalization

The compound’s reactivity is dominated by three functional groups:

  • Nitroso Group: Participates in cycloadditions (e.g., with dienes) and acts as an electrophile in nucleophilic substitutions .

  • Benzothiazole Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 6-position .

  • Acetonitrile Moiety: Serves as a leaving group in nucleophilic displacement reactions.

Example Reaction:
Reaction with hydrazine yields 1,3-benzothiazol-2-ylhydrazine, a precursor to heterocyclic pharmaceuticals .

Applications in Research

Material Science

The compound’s conjugated system enables applications in organic semiconductors and fluorescent probes .

ParameterDetailsSource
Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Precautionary MeasuresUse gloves, eye protection, and fume hood
Storage-20°C under inert atmosphere (N₂/Ar)

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